molecular formula C21H36O4 B11972747 Dimethyl 3,3'-(methanediyldicyclohexane-4,1-diyl)dipropanoate CAS No. 6337-77-5

Dimethyl 3,3'-(methanediyldicyclohexane-4,1-diyl)dipropanoate

Cat. No.: B11972747
CAS No.: 6337-77-5
M. Wt: 352.5 g/mol
InChI Key: SXRWFAHEXULFMQ-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate is an organic compound with the molecular formula C19H32O4. This compound is characterized by its complex structure, which includes two cyclohexane rings connected by a methylene bridge and ester functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate typically involves the esterification of 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3,3’-(methylazanediyl)dipropanoate
  • Dimethyl 3,3’-(piperazine-1,4-diyl)dipropanoate
  • Dimethyl 3,3’-(ethane-1,2-diylbis(oxy))bis(4,1-phenylene)dipropanoate

Uniqueness

Dimethyl 3,3’-(methanediyldicyclohexane-4,1-diyl)dipropanoate is unique due to its specific structural features, including the methylene bridge connecting two cyclohexane rings. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

6337-77-5

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

methyl 3-[4-[[4-(3-methoxy-3-oxopropyl)cyclohexyl]methyl]cyclohexyl]propanoate

InChI

InChI=1S/C21H36O4/c1-24-20(22)13-11-16-3-7-18(8-4-16)15-19-9-5-17(6-10-19)12-14-21(23)25-2/h16-19H,3-15H2,1-2H3

InChI Key

SXRWFAHEXULFMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCC(CC1)CC2CCC(CC2)CCC(=O)OC

Origin of Product

United States

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